molecular formula C18H21BrN2O4S B3968652 N~1~-(4-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

N~1~-(4-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Katalognummer B3968652
Molekulargewicht: 441.3 g/mol
InChI-Schlüssel: FPENMLBUSLNFHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(4-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as BEMSA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BEMSA is a derivative of alanine and belongs to the class of sulfonamide compounds.

Wirkmechanismus

N~1~-(4-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide inhibits the activity of HSP90 by binding to its ATP-binding site. This prevents the binding of ATP, which is required for the proper folding and function of many oncogenic proteins. Inhibition of HSP90 leads to the degradation of these proteins and ultimately the death of cancer cells.
This compound inhibits the aggregation of beta-amyloid by binding to the protein and preventing it from forming plaques in the brain. This prevents the neurotoxic effects of beta-amyloid and may slow down the progression of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in vitro and in vivo. It is well-tolerated by cells and animals at concentrations that are effective in inhibiting the growth of cancer cells and the aggregation of beta-amyloid.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N~1~-(4-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its specificity for HSP90 and beta-amyloid. It does not affect the activity of other proteins, which reduces the risk of off-target effects. This compound is also stable in solution and can be easily synthesized in large quantities.
One of the main limitations of this compound is its low solubility in water. This can make it difficult to administer in vivo and may limit its potential use as a therapeutic agent. This compound also has a relatively short half-life, which may require frequent dosing in vivo.

Zukünftige Richtungen

There are several future directions for the study of N~1~-(4-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One direction is to optimize its pharmacokinetic properties to improve its efficacy as a therapeutic agent. This may involve the development of prodrugs or the use of drug delivery systems to improve its solubility and half-life.
Another direction is to study the effects of this compound on other diseases and conditions. For example, this compound may have potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease. It may also have potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential use in various research applications. Its specificity for HSP90 and beta-amyloid makes it an attractive candidate for the treatment of cancer and Alzheimer's disease. However, its low solubility in water and short half-life may limit its potential use as a therapeutic agent. Further research is needed to optimize its pharmacokinetic properties and study its effects on other diseases and conditions.

Wissenschaftliche Forschungsanwendungen

N~1~-(4-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been studied for its potential use in various research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is required for the stability and function of many oncogenic proteins. Inhibition of HSP90 leads to the degradation of these proteins and ultimately the death of cancer cells.
This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid, a protein that forms plaques in the brains of Alzheimer's patients. This compound does so by binding to the beta-amyloid protein and preventing it from aggregating into plaques.

Eigenschaften

IUPAC Name

N-(4-bromophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O4S/c1-4-25-17-11-9-16(10-12-17)21(26(3,23)24)13(2)18(22)20-15-7-5-14(19)6-8-15/h5-13H,4H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPENMLBUSLNFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Reactant of Route 2
Reactant of Route 2
N~1~-(4-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Reactant of Route 3
Reactant of Route 3
N~1~-(4-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Reactant of Route 4
Reactant of Route 4
N~1~-(4-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Reactant of Route 5
Reactant of Route 5
N~1~-(4-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Reactant of Route 6
Reactant of Route 6
N~1~-(4-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.